1-(4,5-Dichloro-2-methoxyphenyl)ethanone

Description

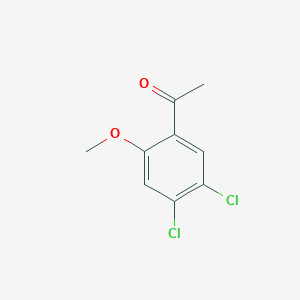

1-(4,5-Dichloro-2-methoxyphenyl)ethanone is a substituted acetophenone derivative featuring a dichloro-methoxy aromatic ring system. The compound’s core structure includes a ketone group attached to a benzene ring substituted with two chlorine atoms at positions 4 and 5 and a methoxy group at position 2.

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1-(4,5-dichloro-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3 |

InChI Key |

XKWAFZXHDFNTBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4,5-Dichloro-2-methoxyphenyl)ethanone typically involves the chlorination of 1-(2-methoxyphenyl)ethanone. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional steps to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The presence of halogens (Cl/Br) on the phenyl ring and ketone group makes the compound prone to nucleophilic substitution.

Example Reaction

In a microwave-assisted reaction, 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone reacts with thiourea in ethanol at 165°C for 5 minutes, followed by aqueous workup (pH 7) to yield substituted products . This demonstrates the compound’s utility in forming heterocyclic derivatives.

Halogenation and Modification

The compound’s aromatic ring undergoes halogenation via methods such as bromination or iodination, expanding its synthetic utility.

Bromination

Bromination of 1-(4,5-dichloro-2-methoxyphenyl)ethanone using N-bromosuccinimide (NBS) or Br₂ in dichloromethane generates 2-bromo derivatives , which serve as intermediates in medicinal chemistry.

Iodination

Arylacetylenes derived from this compound can undergo iodination using iodine (I₂) and sodium chloride (NaCl) in dimethyl sulfoxide (DMSO), though direct iodination of the parent compound is not explicitly detailed .

Reduction of the Ketone Group

The ethanone group is susceptible to reduction, as demonstrated in reactions involving potassium hydroxide (KOH) and ethanol. For example, alkyl halides derived from this compound can be reduced to alcohols under basic conditions .

| Reaction Type | Reagents | Conditions | Product | Citation |

|---|---|---|---|---|

| Ketone reduction | KOH, ethanol | Reflux, 15 minutes | Alcohol derivative |

Industrial-Scale Methods

Continuous flow reactors enhance yield and consistency, particularly for bromination steps using NBS or Br₂.

Reaction Mechanisms and Influencing Factors

-

Substituent effects : The methoxy group (electron-donating) activates the ring for electrophilic substitution, while Cl atoms (electron-withdrawing) deactivate it.

-

Steric hindrance : The bulky methoxy group may direct substitution to less hindered positions.

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution .

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure enables it to participate in several chemical reactions, including:

- Nucleophilic substitutions : The presence of the methoxy group makes the compound a suitable substrate for nucleophilic attack, leading to the formation of more complex molecules.

- Formation of derivatives : Researchers utilize 1-(4,5-Dichloro-2-methoxyphenyl)ethanone to create derivatives that may exhibit enhanced properties for specific applications.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic substitution | Reaction with amines or alcohols | Amino or hydroxy derivatives |

| Condensation reactions | Reacts with aldehydes or ketones | Chalcone or related compounds |

| Reduction reactions | Can be reduced to alcohols | Alcohol derivatives |

Pharmacological Applications

Research into the biological activity of this compound suggests potential pharmacological properties. Preliminary studies indicate that it may exhibit:

- Antimicrobial activity : The compound has shown effectiveness against various bacterial strains.

- Anticancer properties : It has been tested for cytotoxic effects on cancer cell lines, indicating potential as a lead compound in cancer therapy.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for determining its efficacy and safety profile. Research indicates that it may interact with specific enzymes and receptors involved in disease pathways.

Table 2: Biological Targets and Interactions

| Biological Target | Interaction Type | Implications |

|---|---|---|

| Enzyme X | Inhibition | Potential for drug development |

| Receptor Y | Modulation | Possible therapeutic uses |

Environmental Considerations

As with many chlorinated compounds, the environmental impact of this compound should be assessed. Studies on its degradation products and toxicity levels are essential for understanding its ecological footprint.

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations :

- Substituent Position Effects: The position of chlorine, hydroxyl, and methoxy groups significantly alters melting points and reactivity. For example, 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone has a higher molecular weight and melting point (222°C) due to its extended aromatic system.

- Synthetic Challenges: Methoxy and hydroxyl groups at ortho/para positions often require protective strategies. For instance, 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is synthesized via diazotization and Sandmeyer reactions to introduce chlorine selectively .

Spectral and Analytical Data Comparisons

Table 2: Spectral Characteristics of Selected Compounds

Insights :

- Hydroxyl vs. Methoxy Groups : Hydroxyl substituents (e.g., in ) exhibit broad IR stretches at 3300 cm⁻¹, while methoxy groups (e.g., in ) show C-O stretches near 2850 cm⁻¹.

- Aromatic Proton Splitting : Ortho-substituted chlorine or hydroxyl groups cause distinct splitting patterns in ¹H NMR, as seen in and .

Reactivity and Functional Group Interactions

- Electrophilic Substitution : Methoxy groups (electron-donating) direct incoming electrophiles to para/ortho positions, whereas chlorine (electron-withdrawing) deactivates the ring. This duality complicates synthetic pathways for dichloro-methoxy derivatives .

- Oxidative Stability: Hydroxyacetophenones (e.g., ) are prone to oxidation, necessitating inert conditions during synthesis. In contrast, methoxy-substituted analogs (e.g., ) exhibit greater stability.

Biological Activity

1-(4,5-Dichloro-2-methoxyphenyl)ethanone is an organic compound notable for its unique structural features, including a dichloro and methoxy substitution on a phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities, which may lead to therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.

- Molecular Formula : C10H8Cl2O2

- Molecular Weight : 233.07 g/mol

The presence of the dichloro and methoxy groups significantly influences the compound's reactivity and biological properties, making it a candidate for further pharmacological exploration.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities:

- Antimicrobial Activity : Research has shown that compounds with similar structures can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The dichloro substitution is believed to enhance this activity by increasing lipophilicity and membrane penetration .

- Anticancer Potential : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It was observed to reduce pro-inflammatory cytokine production in experimental models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Acylation Reaction : Utilizing dichloroacetyl chloride in the presence of a suitable base such as triethylamine under reflux conditions can yield the target compound with high purity and yield.

- Nucleophilic Substitution : The reaction of 4,5-dichloro-2-methoxyphenol with an appropriate alkylating agent can also produce the desired ethanone derivative.

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with specific biological targets:

- Mechanism of Action : Initial findings suggest that this compound may act through inhibition of specific enzymes involved in cell signaling pathways related to inflammation and cancer progression. For example, it may inhibit the activity of certain kinases that are crucial for tumor cell survival .

- Receptor Binding : Studies using radiolabeled compounds have indicated that this compound shows affinity for various receptors implicated in pain and inflammation pathways, which could explain its observed effects in preclinical models .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Anticancer Activity in Cell Lines :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3,5-Dichloro-2-methoxyphenyl)ethanone | Similar dichloro and methoxy substitutions | Different positioning of chlorine atoms |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Contains a bromine atom instead of chlorine | Lacks methoxy substitution |

| 1-(4-Methoxyphenyl)ethanone | Contains only a methoxy group without halogens | Simpler structure; lacks dichloro substituents |

| 1-(3-Chloro-4-fluorophenyl)ethanone | Contains a fluorine atom instead of chlorine | Different halogen substitution |

The unique arrangement of the dichloro and methoxy groups on the phenyl ring enhances both reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4,5-Dichloro-2-methoxyphenyl)ethanone, and how does solvent choice influence yield?

- Methodology : A common approach involves Friedel-Crafts acylation or halogenation of precursor acetophenones. For example, 4-methoxy acetophenone (CAS 100-06-1) can undergo selective chlorination using AlCl₃ or FeCl₃ in dichloromethane . Ethanol is a preferred solvent for recrystallization due to its ability to dissolve polar intermediates while minimizing side reactions, as demonstrated in analogous syntheses of dichlorophenyl ethanones .

- Key Considerations : Monitor reaction temperature (typically 0–5°C for chlorination) to avoid over-halogenation. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

- IR Analysis : Expect strong C=O stretches near 1680–1700 cm⁻¹ (ketone) and C-O-C vibrations at ~1250 cm⁻¹ (methoxy group). Chlorine substituents may reduce symmetry, broadening certain peaks .

- NMR Analysis :

- ¹H NMR : A singlet for the methoxy group (δ 3.8–4.0 ppm), aromatic protons as multiplets (δ 6.8–7.5 ppm), and a singlet for the acetyl methyl group (δ 2.6 ppm).

- ¹³C NMR : Carbonyl carbon at ~205 ppm, methoxy carbon at ~55 ppm, and aromatic carbons split by chlorine’s inductive effects .

Advanced Research Questions

Q. What role do the 4,5-dichloro and 2-methoxy substituents play in modulating the compound’s electronic properties and reactivity?

- Electronic Effects : The electron-withdrawing Cl groups deactivate the aromatic ring, directing electrophilic attacks to the methoxy-substituted position. The methoxy group donates electrons via resonance, stabilizing intermediates in nucleophilic substitution reactions .

- DFT Insights : Computational studies (e.g., Gaussian 09 with B3LYP/6-31G*) predict reduced HOMO-LUMO gaps compared to non-halogenated analogs, enhancing electrophilicity. Mulliken charges on the carbonyl oxygen increase, favoring hydrogen-bonding interactions in catalytic systems .

- Experimental Data : Substituent effects are corroborated by XRD crystal structures showing distorted dihedral angles (e.g., 15–25° between phenyl and acetyl groups), influencing packing efficiency and melting points .

Q. How can contradictions in reported reaction yields for halogenated acetophenones be resolved?

- Case Study : Discrepancies in chlorination yields (e.g., 60–85%) may arise from varying AlCl₃ purity, moisture content, or competing side reactions (e.g., demethylation of methoxy groups).

- Mitigation Strategies :

- Use anhydrous solvents and rigorously dry glassware.

- Optimize stoichiometry (e.g., 1.2 eq Cl₂ gas per aromatic ring) .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) to halt at the desired intermediate .

- Statistical Analysis : Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) affecting yield reproducibility .

Q. What are the challenges in characterizing byproducts during the synthesis of this compound?

- Common Byproducts :

- Over-chlorination : 1-(2,3,4-Trichlorophenyl)ethanone (detected via GC-MS, m/z 248 [M⁺]) .

- Demethylation : 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone (identified by a broad OH stretch at 3300 cm⁻¹ in IR) .

- Resolution : Use preparative HPLC (C18, methanol/water gradient) to isolate byproducts. Assign structures via HRMS and 2D NMR (e.g., HSQC, HMBC) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.